4-Chloro-5-iodothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-iodothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-5-4-3(8)1-11-6(4)10-2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCGVZKCHEYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743732 | |
| Record name | 4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885229-27-6 | |
| Record name | 4-Chloro-5-iodothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-iodothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodothieno[2,3-d]pyrimidine typically involves the halogenation of thieno[2,3-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (C4-Cl)
The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions. Key examples include:
Oxidative Substitution (C5-I)
The iodine atom at position 5 participates in oxidative coupling and metal-catalyzed reactions:
Suzuki-Miyaura Coupling (C5-I)
Palladium-catalyzed coupling with boronic acids is highly efficient:
Stille Coupling (C5-I)
Tin-based reagents enable diversification:
| Organostannane | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Vinyltributyltin | Pd(PPh₃)₄, LiCl, DMF | 100°C, 8 hr | 5-Vinylthieno[2,3-d]pyrimidine | 75% |
Pyrimidine Ring Functionalization
The pyrimidine ring undergoes regioselective modifications:
Mechanistic Insights and Selectivity
-
Electronic Effects : The electron-withdrawing pyrimidine ring activates C4-Cl for nucleophilic substitution, while C5-I is more susceptible to oxidative coupling due to weaker C-I bond strength .
-
Steric Considerations : Bulky substituents at C6 (e.g., methyl groups) reduce reaction rates at C5 by 30–40% in Suzuki couplings .
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Catalyst Optimization : PdCl₂(dppf) with CsF in DMF achieves >90% yields in aryl couplings by minimizing protodehalogenation .
Scientific Research Applications
4-Chloro-5-iodothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: Researchers use it to study the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives and their biological effects.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit kinases and other proteins involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural and Functional Variations
Thieno[2,3-d]pyrimidine derivatives are structurally diverse, with substitutions at positions 2, 4, 5, and 6 modulating their reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Functionalization
Biological Activity
4-Chloro-5-iodothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno-pyrimidine ring system with chlorine and iodine substituents, which contribute to its unique chemical reactivity and biological properties. The molecular formula is CHClI NS, with a molecular weight of approximately 284.54 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, which are crucial for nucleotide synthesis .
- Autophagy Induction : Research indicates that this compound can stimulate autophagy, a cellular degradation process that can lead to apoptosis in cancer cells. Specifically, it has been observed to increase levels of LC3-II, a marker for autophagosome formation .
- Lipid Kinase Modulation : It has been reported that this compound influences phosphoinositide levels by inhibiting PIP4Kγ, leading to alterations in lipid signaling pathways that are critical for cell survival and proliferation .
Biological Activity Summary
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting folate metabolism pathways. The compound showed significant cytotoxicity against cells expressing folate receptors while being inactive against those lacking these receptors .
- Autophagy Activation : In another investigation, treatment with this compound led to a dose-dependent increase in autophagic markers in human fibroblasts. The results indicated that it not only induced autophagy but also enhanced the turnover of autophagic cargo, suggesting potential therapeutic applications in cancer treatment .
- Structure-Activity Relationship (SAR) : Ongoing research focuses on the SAR of thieno[2,3-d]pyrimidine derivatives. Variations in substituents have been shown to significantly alter biological activity, providing insights into optimizing these compounds for better efficacy against specific cancer types .
Q & A
Q. What are the optimized synthetic routes for 4-chloro-5-iodothieno[2,3-d]pyrimidine, and how can reaction yields be improved?
The synthesis typically involves halogenation and Grignard-mediated iodination. A representative method includes:
- Step 1 : React 5-bromo-4-chlorothieno[2,3-d]pyrimidine with isopropylmagnesium chloride in THF at 0°C under nitrogen.
- Step 2 : Add iodine in THF dropwise, stir for 2 hours, and quench with NH₄Cl.
- Purification : Use flash chromatography (0–30% EtOAc in DCM) to isolate the product, achieving ~96% yield with minor impurities (~5–10% dehalogenated byproduct) .
Key Optimization : Maintain strict temperature control (0°C) to minimize side reactions. Use Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling steps to introduce aryl groups .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals at δ 8.96 (s, 1H, thiophene proton) and δ 8.46 (s, 1H, pyrimidine proton) .
- LC/MS : Use a gradient of 4–100% acetonitrile (0.05% TFA) for retention time (RT) analysis. The compound exhibits [M+H]⁺ at m/z 296.8 (calc. 296.9) .
- Elemental Analysis : Confirm purity (>98%) via combustion analysis or HPLC .
Q. How do substituent positions (e.g., chloro vs. iodo) influence the reactivity of thieno[2,3-d]pyrimidine derivatives?
The 5-iodo and 4-chloro groups are meta-directing, enabling regioselective cross-coupling reactions. For example:
- The iodo group facilitates Suzuki-Miyaura coupling with boronic acids (e.g., 3-(methylsulfonyl)phenylboronic acid) under Pd catalysis .
- The chloro group can undergo nucleophilic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF at 80°C) .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to synthesize 4-chloro-5-aryl-thieno[2,3-d]pyrimidine derivatives?
- Catalyst Selection : Pd(PPh₃)₄ provides superior activity for aryl boronic acid couplings compared to PdCl₂(dppf) .
- Solvent System : Use dimethoxyethane (DME)/water (8:1 v/v) at 120°C under microwave irradiation for 20 minutes.
- Yield Enhancement : Pre-purify the boronic acid to remove residual Pd, which can deactivate the catalyst. Typical yields range from 36–60% .
Q. What biological targets are associated with this compound derivatives?
- Kinase Inhibition : Analogous thieno[2,3-d]pyrimidines inhibit CHK1 (IC₅₀ < 100 nM), a key checkpoint kinase in cancer therapy .
- Huntington’s Disease : Derivatives like NCT-504 modulate PIP4K activity, reducing mutant huntingtin protein toxicity in neuronal models .
Mechanistic Insight : Structural studies suggest the iodo substituent enhances hydrophobic interactions with kinase ATP-binding pockets .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case Example : LC/MS may indicate a minor dehalogenated byproduct (m/z 213.1) alongside the target compound. Confirm via ¹H NMR integration or preparative TLC .
- Resolution Strategy : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational chemistry tools (DFT for NMR chemical shift prediction) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
